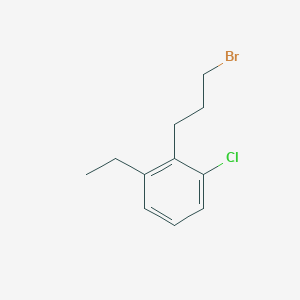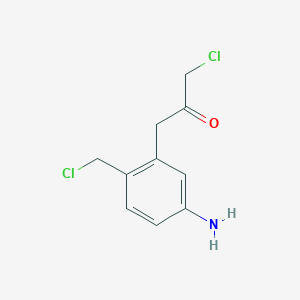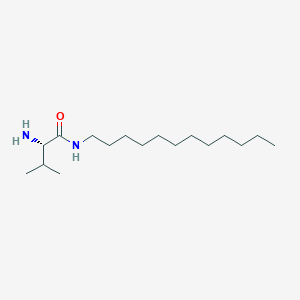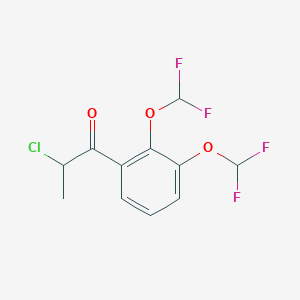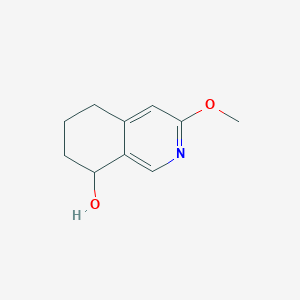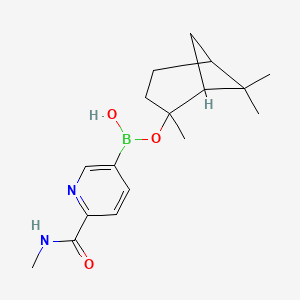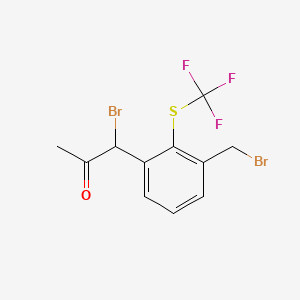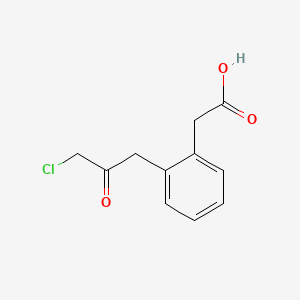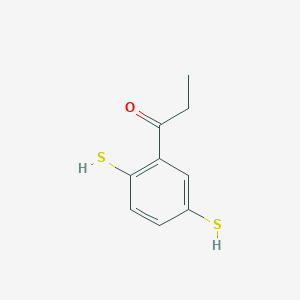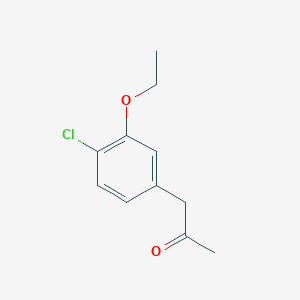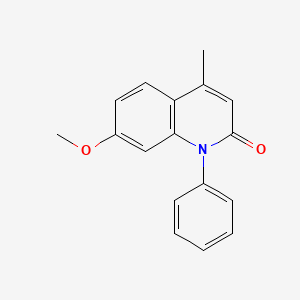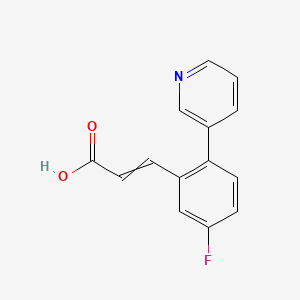
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid is an organic compound that features a fluorinated pyridine ring and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid typically involves the following steps:
Formation of the Fluorinated Pyridine Ring: This can be achieved through various methods, including the Umemoto reaction and the Balz-Schiemann reaction.
Coupling with Acrylic Acid: The fluorinated pyridine derivative is then coupled with acrylic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. This compound may also affect cellular processes by modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
1H-pyrrolo[2,3-b]pyridine Derivatives: Known for their potent activities against fibroblast growth factor receptors.
Uniqueness
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid is unique due to the presence of both a fluorinated pyridine ring and an acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H10FNO2 |
|---|---|
Molekulargewicht |
243.23 g/mol |
IUPAC-Name |
3-(5-fluoro-2-pyridin-3-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10FNO2/c15-12-4-5-13(11-2-1-7-16-9-11)10(8-12)3-6-14(17)18/h1-9H,(H,17,18) |
InChI-Schlüssel |
CNXGBNXLFBOPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


